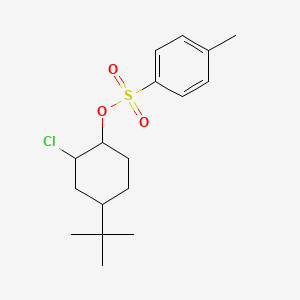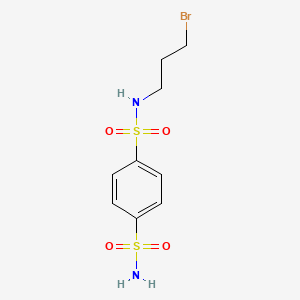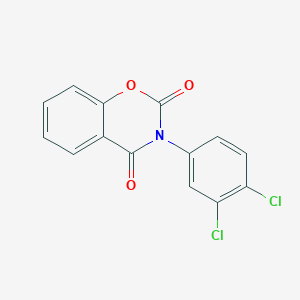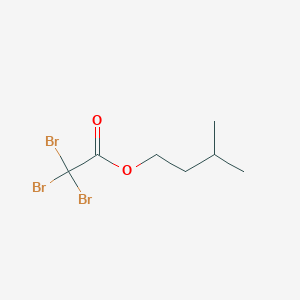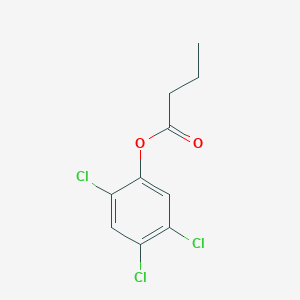
2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate is an organic compound that features both amine and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-(Diethylamino)ethanol with 2-(ethylsulfanyl)-6-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted amines
科学研究应用
2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-(Diethylamino)ethyl 2-ethylsulfanyl-2,2-diphenylacetate
- 2-(Diethylamino)ethyl 2-(ethylsulfanyl)ethanethiol
Uniqueness
2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
属性
CAS 编号 |
90259-41-9 |
|---|---|
分子式 |
C16H25NO2S |
分子量 |
295.4 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-ethylsulfanyl-6-methylbenzoate |
InChI |
InChI=1S/C16H25NO2S/c1-5-17(6-2)11-12-19-16(18)15-13(4)9-8-10-14(15)20-7-3/h8-10H,5-7,11-12H2,1-4H3 |
InChI 键 |
TWLXWMNCTNNBJP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1=C(C=CC=C1SCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


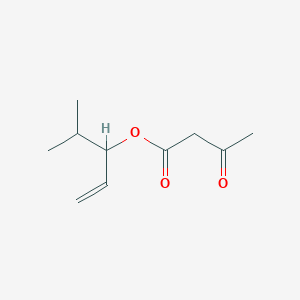
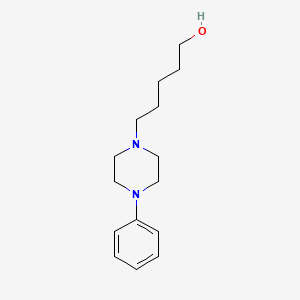
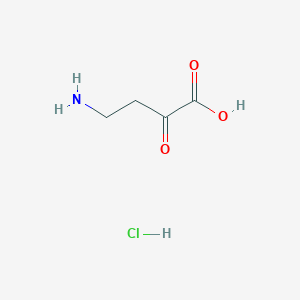
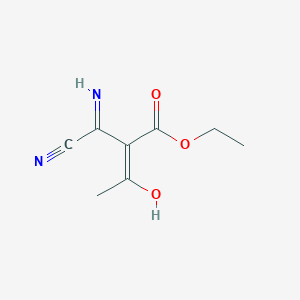
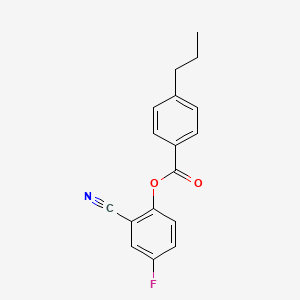

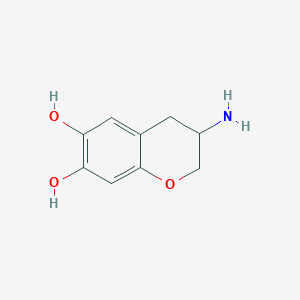
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
